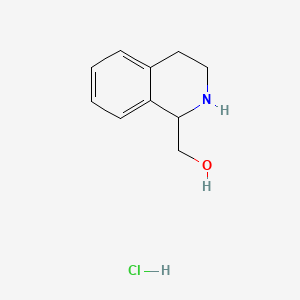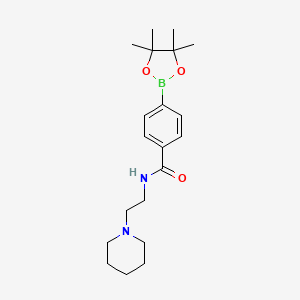
(1,2,3,4-Tetrahydroisoquinolin-1-YL)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,3,4-Tetrahydroisoquinolin-1-YL)methanol hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydroisoquinolin-1-YL)methanol hydrochloride typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction yields tetrahydroisoquinoline, which is then further reacted with formaldehyde and a reducing agent like sodium borohydride to produce (1,2,3,4-Tetrahydroisoquinolin-1-YL)methanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1,2,3,4-Tetrahydroisoquinolin-1-YL)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of isoquinoline ketones or aldehydes.
Reduction: Formation of more saturated tetrahydroisoquinoline derivatives.
Substitution: Formation of chloro or bromo derivatives of tetrahydroisoquinoline.
Aplicaciones Científicas De Investigación
(1,2,3,4-Tetrahydroisoquinolin-1-YL)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as a precursor for the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-1-YL)methanol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by interacting with receptors and enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases.
Comparación Con Compuestos Similares
Similar Compounds
- (1,2,3,4-Tetrahydroisoquinolin-3-YL)methanol
- (1,2,3,4-Tetrahydroisoquinolin-4-YL)methanol
- (1,2,3,4-Tetrahydroisoquinolin-1-YL)propan-2-one
Uniqueness
(1,2,3,4-Tetrahydroisoquinolin-1-YL)methanol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various applications, including medicinal chemistry and industrial processes.
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-1-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-7-10-9-4-2-1-3-8(9)5-6-11-10;/h1-4,10-12H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNPKCWEVCATGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-[3,5-bis(4-formylphenyl)phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B8227758.png)









![2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,1,3-benzothiadiazol-7-yl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8227858.png)



